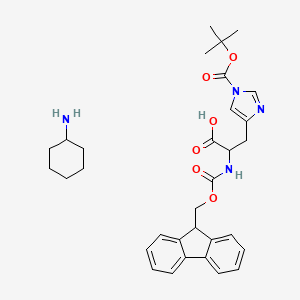
Fmoc-his(tau-boc)-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-his(tau-boc)-oh: is a derivative of histidine, an essential amino acid, used primarily in peptide synthesis. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-his(tau-boc)-oh typically involves the protection of the histidine amino acid. The Fmoc group is introduced to protect the amino group, while the Boc group protects the imidazole side chain. The process generally involves:
Fmoc Protection: Histidine is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.
Boc Protection: The tau nitrogen of the imidazole ring is protected using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: HBTU, DIC, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Deprotected Histidine: After removal of protecting groups.
Peptides: When coupled with other amino acids.
科学研究应用
Chemistry:
Peptide Synthesis: Used in the stepwise synthesis of peptides, allowing for the creation of complex sequences.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
作用机制
Mechanism: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, ensuring that the desired peptide sequence is synthesized accurately.
Molecular Targets and Pathways: As a protected amino acid, it does not interact with biological targets directly. peptides synthesized using Fmoc-his(tau-boc)-oh can interact with various molecular targets depending on their sequence and structure.
相似化合物的比较
Fmoc-his(Trt)-oh: Histidine protected with a trityl group instead of Boc.
Boc-his(Fmoc)-oh: Histidine with reversed protection groups.
Fmoc-lys(Boc)-oh: Lysine protected with Fmoc and Boc groups.
Uniqueness: Fmoc-his(tau-boc)-oh is unique in its dual protection, allowing for selective deprotection and precise peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are necessary.
属性
IUPAC Name |
cyclohexanamine;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXYAHZNOKVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
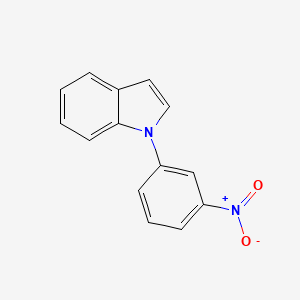
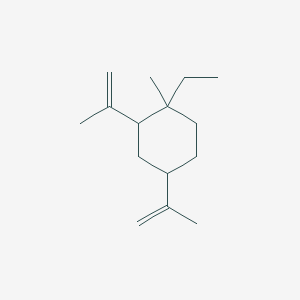
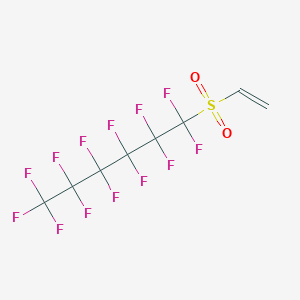
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
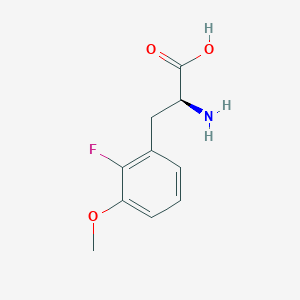
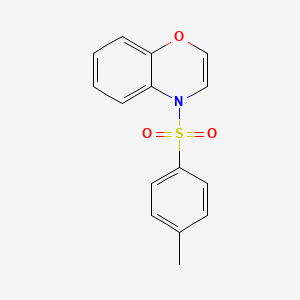
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)

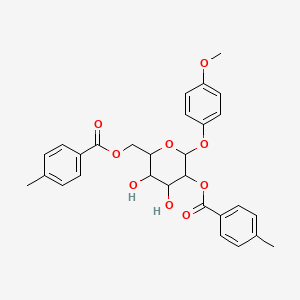
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)


